CHOP Activation: Superior Transcriptional Induction vs. Other ERSR Inducers
In a head-to-head comparison of ERSR activators, the 2,9-diazaspiro[5.5]undecane derivative 'compound 8' demonstrated substantially greater potency in inducing CHOP (C/EBP homologous protein) transcription, a key apoptotic mediator, compared to other validated ERSR inducers. While compounds 1 and 5 elicited a 7- to 10-fold increase in CHOP transcript levels at 20 µM, compound 8 achieved a >60-fold increase relative to the DMSO control, establishing it as the most efficacious molecule in this panel for activating the pro-apoptotic PERK branch of the ERSR [1]. This superior CHOP induction directly correlates with enhanced cytotoxic activity, underscoring a critical differentiator for research applications focused on ERSR-mediated cell death.
| Evidence Dimension | CHOP transcript induction (fold-change vs. DMSO control) |
|---|---|
| Target Compound Data | >60-fold increase |
| Comparator Or Baseline | Compounds 1 and 5: 7- to 10-fold increase |
| Quantified Difference | ≥6-fold higher induction |
| Conditions | U87-MG human malignant glioma cells treated with 20 µM compound for 24 h; assessed by qRT-PCR [1] |
Why This Matters
For procurement decisions, this quantifies that the 2,9-diazaspiro[5.5]undecane core provides a significantly more robust activation of a key apoptotic pathway, making it the preferred scaffold for researchers investigating ERSR-induced cancer cell death.
- [1] Martinez, N. J., Rai, G., Yasgar, A., Lea, W. A., Sun, H., Wang, Y., ... & Simeonov, A. (2016). A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models. PLoS ONE, 11(8), e0161486. View Source
